Daturaolone

Description

Properties

IUPAC Name |

(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXVPCDHZMBHX-QCDSSADQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961770 | |

| Record name | Daturaolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-80-0 | |

| Record name | Daturaolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daturaolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Daturaolone?

An In-depth Technical Guide to Daturaolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Daturaolone, a pentacyclic triterpenoid of significant interest in pharmacological research.

Chemical Structure and Properties

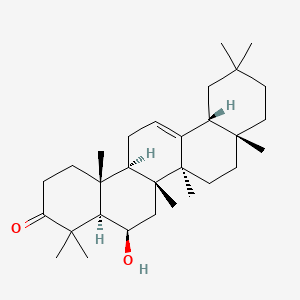

Daturaolone is a naturally occurring pentacyclic oleanane triterpenoid.[1] Its structure has been elucidated and confirmed through various spectroscopic methods, including mass spectrometry, ¹H NMR, ¹³C NMR, and X-ray crystallography.[1][2][3]

Systematic Name (IUPAC): (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one[4][5]

Synonyms: 3-oxo-6-β-hydroxy-β-amyrin[1][3]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 41498-80-0 | [1][4][6][7] |

| Molecular Formula | C₃₀H₄₈O₂ | [1][4][6] |

| Molecular Weight | 440.71 g/mol | [1][2][6] |

| Appearance | Powder | [2] |

| Type of Compound | Triterpenoid | [2] |

| Natural Sources | Datura stramonium, Datura innoxia, Datura metel, Solanum arundo, Pistacia integerrima | [1][2][5][8] |

Biological and Pharmacological Activities

Daturaolone has demonstrated a range of biological activities, making it a molecule of interest for drug development. It is reported to possess anti-inflammatory, antinociceptive (pain-relieving), anti-fungal, and anti-bacterial properties.[1][6][7]

Anti-inflammatory and Antinociceptive Potential: In vivo studies have shown that Daturaolone can significantly reduce inflammation and pain.[6] Its mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain pathways.[7][9] Molecular docking studies have further supported the interaction between Daturaolone and COX receptors.[6][9]

Quantitative Pharmacological Data

| Activity | Model | Metric | Value |

| Anti-inflammatory | Carrageenan-induced mouse paw edema | ED₅₀ | 10.1 mg/kg |

| Antinociceptive | Acetic acid-induced writhing in mice | ED₅₀ | 13.8 mg/kg |

| NF-κB Inhibition | In vitro assay | IC₅₀ | 1.2 ± 0.8 µg/mL |

| Nitric Oxide Production Inhibition | In vitro assay | IC₅₀ | 4.51 ± 0.92 µg/mL |

Mechanism of Action: Inhibition of the COX Pathway

Daturaolone exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[7][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. By inhibiting COX enzymes, Daturaolone effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain.

Caption: Inhibitory action of Daturaolone on the COX signaling pathway.

Experimental Protocols

The following section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of Daturaolone as cited in the literature.

Isolation and Purification

Daturaolone has been isolated from various plant sources, including the herbs of Datura stramonium and the bark of Pistacia integerrima.[2][8] A typical isolation protocol involves:

-

Extraction: The dried and powdered plant material is subjected to extraction with a solvent, often methanol.

-

Fractionation: The crude methanol extract is then fractionated using solvents of increasing polarity, such as chloroform.

-

Chromatography: The active fraction (e.g., the chloroform-soluble fraction) is subjected to various chromatographic techniques, such as column chromatography over silica gel, to isolate the pure compound.

Structural Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular formula (e.g., C₃₀H₄₈O₂).[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to determine the carbon-hydrogen framework and the connectivity of atoms.[1][2]

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule.[3]

In Vivo Pharmacological Assays

Anti-inflammatory Activity:

-

Model: Carrageenan-induced paw edema in mice.

-

Procedure: A solution of carrageenan is injected into the sub-plantar region of the mouse hind paw to induce inflammation. Daturaolone is administered (e.g., intraperitoneally) at various doses (e.g., 1-30 mg/kg) prior to carrageenan injection. The volume of the paw is measured at specific time intervals to quantify the edema and the inhibitory effect of the compound. The results are often compared to a reference drug like diclofenac.

Antinociceptive (Analgesic) Activity:

-

Model: Acetic acid-induced writhing test in mice.

-

Procedure: Mice are administered Daturaolone at various doses. After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specified duration. A reduction in the number of writhes compared to a control group indicates an analgesic effect.

References

- 1. Daturaolone - Wikipedia [en.wikipedia.org]

- 2. Daturaolone | CAS:41498-80-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. Daturaolone | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phytochemical: Daturaolone [caps.ncbs.res.in]

- 6. Daturaolone | TargetMol [targetmol.com]

- 7. Daturaolone | CAS#:41498-80-0 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Daturaolone: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of Daturaolone, a pentacyclic oleanane triterpenoid with significant therapeutic potential. It covers the compound's discovery, natural occurrences, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the signaling pathways modulated by Daturaolone and presents its diverse pharmacological activities, supported by quantitative data.

Discovery and Chemical Profile

Daturaolone, also known as 3-oxo-6-β-hydroxy-β-amyrin, was first isolated from Solanum arundo[1]. It is a pentacyclic triterpenoid belonging to the oleanane series[1]. The chemical structure of Daturaolone was elucidated using mass spectrometry and ¹H NMR spectroscopy, revealing a molecule with five rings, a ketone group, and a hydroxyl group, which are thought to be crucial for its biological activities[1]. Its chemical formula is C₃₀H₄₈O₂ and it has a molar mass of 440.712 g·mol⁻¹[1][2].

Table 1: Chemical and Physical Properties of Daturaolone

| Property | Value | Reference |

| IUPAC Name | (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-Hydroxy-4,4,6a,6b,8a,14b-hexamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one | [1] |

| Molecular Formula | C₃₀H₄₈O₂ | [1][2] |

| Molar Mass | 440.712 g·mol⁻¹ | [1] |

| CAS Number | 41498-80-0 | [1] |

Natural Sources

Daturaolone has been isolated from a variety of plant species, most notably from the genus Datura. It is found in species such as Datura stramonium, Datura innoxia, and Datura metel[1]. Beyond the Datura genus, this compound has also been identified in Solanum arundo and the bark of Pistacia integerrima[1][3][4][5]. The fruits of D. innoxia collected from Islamabad, Pakistan, have been a documented source for its isolation[6].

Experimental Protocols

Isolation of Daturaolone

A common method for the isolation of Daturaolone involves column chromatography. The general workflow is as follows:

In a specific example, Daturaolone was isolated from the chloroform fraction of a methanolic extract of Datura metel L. fruits[3]. The fruits of D. innoxia were authenticated, and a voucher specimen was archived before proceeding with the isolation process, which involved column chromatography[6].

Structural Elucidation

The chemical structure of the isolated Daturaolone is typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques like HMBC, HSQC, and COSY, are employed to determine the connectivity of atoms[3][6].

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular formula[4].

-

X-ray Crystallography: This technique provides definitive confirmation of the three-dimensional structure of the molecule[3][7].

Biological Activities and Signaling Pathways

Daturaolone exhibits a wide range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

Daturaolone has demonstrated significant in vivo anti-inflammatory and antinociceptive potential[4][5][6][8]. It has been shown to reduce carrageenan-induced paw edema in mice and decrease writhing responses induced by acetic acid[4][5][8].

The anti-inflammatory mechanism of Daturaolone involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX)[9][10]. This inhibition leads to the suppression of prostaglandin and leukotriene synthesis from arachidonic acid[9]. Furthermore, Daturaolone has been shown to significantly inhibit the production of nitric oxide (NO) and the activation of nuclear factor-kappa B (NF-κB), a major regulator of inflammatory responses[6][10].

In silico molecular docking studies have further supported these findings, showing interactions between Daturaolone and the binding sites of COX-1, COX-2, 5-LOX, and NF-κB[6][8].

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Daturaolone

| Assay | Result | Species | Reference |

| NF-κB Inhibition | IC₅₀: 1.2 ± 0.8 µg/mL | In vitro | [6][11] |

| Nitric Oxide Production Inhibition | IC₅₀: 4.51 ± 0.92 µg/mL | In vitro | [6][11] |

| Carrageenan-induced Paw Edema | ED₅₀: 10.1 mg/kg | Mouse | [4][5][8] |

| Acetic Acid-induced Writhing | ED₅₀: 13.8 mg/kg | Mouse | [4][5][8] |

| Inflammatory Paw Edema Reduction | 81.73 ± 3.16% | In vivo | [6][11] |

| Heat-induced Pain (Antinociception) | 89.47 ± 9.01% | In vivo | [6][11] |

Other Pharmacological Activities

Beyond its anti-inflammatory effects, Daturaolone has shown a spectrum of other promising biological activities:

-

Antimicrobial Activity: It has been found to possess both anti-fungal and anti-bacterial properties, inhibiting the growth of bacterial strains such as Klebsiella pneumoniae and S. aureus[1].

-

Enzyme Inhibition: Daturaolone exhibits significant inhibitory activity against α-glucosidase and β-secretase, suggesting its potential as a therapeutic agent for diabetes and Alzheimer's disease, respectively[6][7].

-

Gastrointestinal and Muscular Effects: Studies on the chloroform extract of Datura metel and isolated Daturaolone have shown a significant reduction in gastrointestinal motility and muscle relaxant properties[9][12].

-

Antipyretic Activity: The compound has also demonstrated significant antipyretic (fever-reducing) effects at higher doses[9][12].

Table 3: Other Biological Activities of Daturaolone

| Activity | Target/Assay | Result | Reference |

| α-Glucosidase Inhibition | IC₅₀: 17.54 µM | [7] | |

| β-Secretase Inhibition | IC₅₀: 17.54 µM | [7] | |

| Antipyretic Activity | Maximum effect (84.64%) at 20 mg/kg i.p. | [9][12] | |

| Cytotoxicity (Normal Lymphocytes) | IC₅₀ > 20 µg/mL | [6][11] | |

| Cytotoxicity (Huh7.5 Cancer Cells) | IC₅₀: 17.32 ± 1.43 µg/mL | [6][11] |

Conclusion

Daturaolone is a naturally occurring pentacyclic triterpenoid with a compelling profile of biological activities, particularly its potent anti-inflammatory effects. The established protocols for its isolation and characterization, coupled with a growing understanding of its mechanisms of action, position Daturaolone as a promising lead compound for the development of new therapeutics for a range of conditions, including inflammatory disorders, diabetes, and neurodegenerative diseases. Further detailed mechanistic and preclinical studies are warranted to fully explore its therapeutic potential.

References

- 1. Daturaolone - Wikipedia [en.wikipedia.org]

- 2. Daturaolone | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Evaluation and Docking Analysis of Daturaolone as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Evaluation and Docking Analysis of Daturaolone as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biosynthesis of Daturaolone in Datura Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturaolone, a pentacyclic oleanane triterpenoid identified as 3-oxo-6-β-hydroxy-β-amyrin, is a bioactive secondary metabolite found in various Datura species, including Datura stramonium, Datura innoxia, and Datura metel.[1] This compound has garnered significant interest within the scientific community due to its demonstrated anti-fungal, anti-bacterial, and anti-inflammatory properties.[1] Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Daturaolone, supported by available scientific evidence. It details the probable enzymatic steps, presents quantitative data on its occurrence, outlines key experimental protocols for its isolation and characterization, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction to Daturaolone

Daturaolone is a C30 triterpenoid characterized by a pentacyclic oleanane skeleton with a ketone group at the C-3 position and a hydroxyl group at the C-6 position.[1] Its chemical structure was elucidated through mass spectroscopy and ¹H NMR spectroscopy.[1] The presence of these functional groups is believed to be essential for its biological activities.[1] Found in various tissues of Datura plants, this compound is part of a diverse array of secondary metabolites, including tropane alkaloids and withanolides, for which the genus is well-known.

The Putative Biosynthetic Pathway of Daturaolone

While the complete enzymatic pathway for Daturaolone biosynthesis in Datura species has not been fully elucidated, a putative pathway can be constructed based on the well-established principles of triterpenoid biosynthesis in plants. The pathway commences with the universal precursors of isoprenoids and proceeds through the formation of a β-amyrin backbone, which is subsequently modified to yield Daturaolone.

Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene

The biosynthesis of all triterpenoids originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The pathway to Daturaolone is believed to primarily utilize the cytosolic MVA pathway.

A series of enzymatic reactions leads to the formation of the C30 acyclic precursor, squalene:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form the C10 compound, geranyl pyrophosphate.

-

Farnesyl Pyrophosphate (FPP) Synthesis: GPP is then condensed with another molecule of IPP by farnesyl pyrophosphate synthase to yield the C15 compound, farnesyl pyrophosphate.

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase to form the C30 hydrocarbon, squalene.

-

Epoxidation: Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene. This crucial step introduces the oxygen atom necessary for the subsequent cyclization.

Cyclization to β-Amyrin

The cyclization of 2,3-oxidosqualene is a key branching point in triterpenoid biosynthesis. In the putative pathway for Daturaolone, 2,3-oxidosqualene is cyclized by the enzyme β-amyrin synthase to form the pentacyclic triterpenoid, β-amyrin. This reaction is a complex process involving a series of protonations, cyclizations, and rearrangements, resulting in the characteristic oleanane skeleton.

Tailoring of the β-Amyrin Skeleton

The final steps in the biosynthesis of Daturaolone involve the specific modification of the β-amyrin backbone. These "tailoring" reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, which introduce the characteristic functional groups of the final molecule. Two key modifications are required to convert β-amyrin to Daturaolone: hydroxylation at the C-6 position and oxidation of the C-3 hydroxyl group to a ketone.

Two plausible routes for these final steps are proposed:

Route A: Hydroxylation followed by Oxidation

-

C-6 Hydroxylation: β-amyrin is first hydroxylated at the C-6 position by a cytochrome P450 monooxygenase (CYP) to yield daturadiol (3,6-dihydroxy-β-amyrin) . Evidence from other plant species suggests that enzymes from the CYP716 family are capable of catalyzing this reaction.

-

C-3 Oxidation: The 3-hydroxyl group of daturadiol is then oxidized to a ketone by a 3β-hydroxysteroid dehydrogenase (3β-HSD) or a similar dehydrogenase to form Daturaolone .

Route B: Oxidation followed by Hydroxylation

-

C-3 Oxidation: The 3-hydroxyl group of β-amyrin is oxidized by a dehydrogenase to form 3-oxo-β-amyrin .

-

C-6 Hydroxylation: 3-oxo-β-amyrin is then hydroxylated at the C-6 position by a cytochrome P450 monooxygenase to yield Daturaolone .

While both routes are chemically feasible, the identification of daturadiol in Datura species would lend strong support to Route A. Further research involving the identification and characterization of the specific CYP and dehydrogenase enzymes from Datura is necessary to definitively establish the precise sequence of these final biosynthetic steps.

Quantitative Data on Daturaolone Content

The concentration of Daturaolone can vary depending on the Datura species, the specific plant tissue, and environmental conditions. A study on Datura innoxia provides quantitative data on the distribution of Daturaolone in different plant parts.

| Plant Part | Daturaolone Content (µg/mg of dry plant powder) |

| Leaves | Variable, generally lower than fruits |

| Stem | Variable, generally lower than fruits |

| Fruits | Up to 5.18 ± 0.45 |

| Root | Variable, generally lower than fruits |

| Flowers | Variable, generally lower than fruits |

Table 1: Quantitative distribution of Daturaolone in different parts of Datura innoxia. The highest concentration is typically found in the fruits.

Experimental Protocols

Extraction and Isolation of Daturaolone

Objective: To extract and isolate pure Daturaolone from Datura plant material.

Methodology:

-

Plant Material Preparation: Dried and powdered fruit material of a Datura species (e.g., D. metel) is used as the starting material.

-

Extraction: The powdered material is subjected to extraction with a suitable solvent, such as methanol or a chloroform-methanol mixture, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The chloroform-soluble fraction is often enriched with triterpenoids.

-

Column Chromatography: The chloroform fraction is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with a non-polar mixture and gradually increasing the polarity (e.g., from 100% n-hexane to 100% ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification: Fractions containing the compound of interest (as identified by TLC) are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure Daturaolone crystals.

Structural Elucidation of Daturaolone

Objective: To confirm the chemical structure of the isolated compound as Daturaolone.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

-

X-ray Crystallography:

-

Crystal Growth: Single crystals of suitable quality are grown from a solution of the purified compound.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise information about the three-dimensional arrangement of atoms in the molecule.

-

Quantification of Daturaolone by RP-HPLC

Objective: To quantify the amount of Daturaolone in a plant extract.

Methodology:

-

Sample Preparation: A known weight of dried plant material is extracted with a suitable solvent. The extract is filtered and diluted to a known volume.

-

Chromatographic Conditions:

-

System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.

-

Detection: UV detection at a wavelength where Daturaolone shows maximum absorbance (e.g., around 210 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

-

Quantification: A calibration curve is generated using a series of standard solutions of pure Daturaolone of known concentrations. The concentration of Daturaolone in the plant extract is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Caption: Putative biosynthetic pathway of Daturaolone from Acetyl-CoA.

Caption: Experimental workflow for the isolation and analysis of Daturaolone.

Conclusion and Future Perspectives

The biosynthesis of Daturaolone in Datura species is proposed to follow the general triterpenoid pathway, originating from acetyl-CoA and proceeding through the formation of a β-amyrin scaffold. The final, critical steps involve the C-6 hydroxylation and C-3 oxidation of this precursor, likely catalyzed by cytochrome P450 monooxygenases and dehydrogenases, respectively. While this guide provides a robust, evidence-based framework for understanding Daturaolone biosynthesis, further research is required to isolate and characterize the specific enzymes involved in Datura. Such studies will not only definitively elucidate the pathway but also provide the molecular tools necessary for the heterologous production of Daturaolone in microbial or plant-based systems. This could enable a sustainable and scalable supply of this promising bioactive compound for further pharmacological investigation and potential drug development.

References

Physical and chemical properties of Daturaolone

An In-depth Technical Guide on the Physical and Chemical Properties of Daturaolone

Introduction

Daturaolone is a pentacyclic oleanane-type triterpenoid, chemically identified as 3-oxo-6-β-hydroxy-β-amyrin.[1] It is a naturally occurring compound isolated from various plant species, including those from the Datura genus, such as Datura innoxia and Datura metel, as well as from Pistacia integerrima.[1][2][3] This document provides a comprehensive overview of the physical, chemical, and biological properties of Daturaolone, intended for researchers, scientists, and professionals in the field of drug development. The guide details its molecular characteristics, biological activities, mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

Daturaolone is a white powder at room temperature.[4] Its structure, featuring a pentacyclic core with a ketone and a hydroxyl group, is fundamental to its bioactivity.[1] The key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | [5] |

| Molecular Formula | C₃₀H₄₈O₂ | [5][6] |

| Molecular Weight | 440.7 g/mol | [5][6] |

| CAS Number | 41498-80-0 | [5][6] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][7] |

| Storage | Store as powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [6] |

Spectral Data

The chemical structure of Daturaolone has been elucidated and confirmed using various spectroscopic and crystallographic techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques like COSY, HMBC, and HSQC, have been crucial for determining the complex ring structure and stereochemistry.[2][7]

-

Mass Spectrometry (MS) : Mass spectral data provides confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.[2][7]

-

X-ray Crystallography : This technique has been used to definitively confirm the three-dimensional structure of the molecule.[8][9]

Pharmacokinetics and Drug-Likeness Profile (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide valuable insights into the drug-like properties of Daturaolone.

| Parameter | Predicted Value/Outcome | Source(s) |

| Lipinski's Rule | Compliant (Score: 0.33) | [2][10] |

| Gastrointestinal (GI) Absorption | High (Caco-2 cells permeability = 34.6 nm/s) | [2][10] |

| Blood-Brain Barrier (BBB) Penetration | No | [2][10] |

| Plasma Protein Binding | Strong | [2][10] |

| Metabolism | Metabolized by Cytochrome P450 enzymes CYP1A2, CYP2C19, and CYP3A4. Major reaction is aliphatic hydroxylation. | [2][10] |

| Toxicity - hERG Inhibition | Low risk; no hERG inhibition predicted. | [2][10] |

| Toxicity - Carcinogenicity | Predicted to be non-carcinogenic. | [2][10] |

Biological and Pharmacological Activities

Daturaolone exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications.[6]

| Activity | Key Findings | IC₅₀ / ED₅₀ Values | Source(s) |

| Anti-inflammatory | Significantly reduces carrageenan-induced paw edema in mice. | ED₅₀ = 10.1 mg/kg | [8][11][12] |

| Antinociceptive (Analgesic) | Dose-dependent reduction of acetic acid-induced writhing in mice. Reduces heat-induced pain. | ED₅₀ = 13.8 mg/kg | [8][12] |

| Hepatoprotective | Potentially reduces harmful effects in acute and chronic hepato-toxic induced liver damage in rats. | - | [6] |

| NF-κB Inhibition | Significantly inhibits TNF-α activated NF-κB production. | IC₅₀ = 1.2 ± 0.8 µg/mL | [2][13] |

| Nitric Oxide (NO) Inhibition | Potent inhibitor of nitric oxide production in vitro. | IC₅₀ = 4.51 ± 0.92 µg/mL | [2][13] |

| Enzyme Inhibition | Shows significant α-glucosidase and β-secretase inhibitory activity. | - | [2] |

| Antimicrobial | Exhibits a potent spectrum of antibacterial and antifungal activity. | - | [1][2] |

Mechanism of Action: Anti-inflammatory Pathway

Daturaolone exerts its anti-inflammatory effects by targeting multiple key mediators in the inflammatory cascade.[14] Molecular docking and in vitro studies have shown that it interacts with and inhibits several crucial enzymes and transcription factors, including Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Phospholipase A₂ (PLA₂), and Nuclear Factor-kappa B (NF-κB).[3][10][14] By inhibiting these targets, Daturaolone effectively disrupts the downstream production of pro-inflammatory mediators like prostaglandins and leukotrienes and downregulates the expression of inflammatory genes.[10][14]

Caption: Proposed anti-inflammatory mechanism of Daturaolone.[10]

Experimental Protocols

Isolation and Purification of Daturaolone

Daturaolone can be isolated from the fruits of Datura innoxia via column chromatography.[2] The general workflow involves extraction, fractionation, and purification.

Caption: General workflow for the isolation of Daturaolone.

Detailed Protocol:

-

Plant Material: Fruits of D. innoxia are collected, authenticated, and dried in the shade. A voucher specimen is typically archived in a herbarium.[2]

-

Extraction: The dried plant material is ground into a coarse powder. The powder is then subjected to extraction with a solvent like methanol, often using a Soxhlet apparatus or maceration.

-

Fractionation: The crude methanol extract is concentrated under reduced pressure. The resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform-soluble fraction, often found to be most active, is subjected to column chromatography over a silica gel stationary phase.[9]

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored using Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are combined.

-

Final Purification: The combined fractions containing Daturaolone are further purified, often by repeated column chromatography or crystallization, to yield the pure compound. The structure is then confirmed by spectroscopic methods (NMR, MS).[2]

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This widely used model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in a mouse paw.[11]

Methodology:

-

Animals: Healthy mice are used for the experiment. They are typically fasted overnight before the experiment but allowed access to water.

-

Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., receiving ibuprofen or diclofenac), and test groups receiving different doses of Daturaolone (e.g., 1-30 mg/kg).[8][12]

-

Administration: The test compound, positive control, or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each mouse to induce localized inflammation.[11]

-

Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The dose-response relationship is analyzed to determine the ED₅₀ value.[8]

In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in activated macrophage cells.[2]

Methodology:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: The cells are then treated with various concentrations of Daturaolone, a positive control (e.g., curcumin), or a vehicle control.

-

Stimulation: After a pre-incubation period, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells is left unstimulated as a negative control.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically (e.g., at 540 nm).

-

Analysis: A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples. The percentage of NO inhibition by Daturaolone is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is then determined.[2][13] A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.[13]

References

- 1. Daturaolone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Daturaolone | CAS:41498-80-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Daturaolone | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Daturaolone | TargetMol [targetmol.com]

- 7. Daturaolone | CAS:41498-80-0 | Manufacturer ChemFaces [chemfaces.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Evaluation and Docking Analysis of Daturaolone as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Evaluation and Docking Analysis of Daturaolone as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biological Activity of Daturaolone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daturaolone, a pentacyclic triterpenoid isolated from various species of the Datura genus, notably Datura innoxia and Datura metel, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the known biological activities of Daturaolone, with a focus on its anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Biological Activities of Daturaolone

Daturaolone exhibits a range of biological activities, with the most extensively studied being its potent anti-inflammatory effects. The compound has also demonstrated significant antinociceptive, antibacterial, antifungal, and enzyme-inhibitory activities. This guide will delve into the quantitative data and experimental methodologies associated with each of these biological functions.

Anti-inflammatory and Antinociceptive Activity

Daturaolone has been shown to possess significant dose-dependent anti-inflammatory and antinociceptive properties in various in vivo and in vitro models.

Quantitative Data Summary: Anti-inflammatory and Antinociceptive Activities

| Activity Type | Assay | Model Organism/Cell Line | Daturaolone Concentration/Dose | Result (IC50/ED50/% Inhibition) | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 1-30 mg/kg | ED50 = 10.1 mg/kg | [2] |

| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 20 mg/kg | 81.73 ± 3.16% inhibition | [3] |

| Antinociceptive | Acetic acid-induced writhing | Mice | 1-30 mg/kg | ED50 = 13.8 mg/kg | [2] |

| Antinociceptive | Heat-induced pain (tail-flick) | Mice | 20 mg/kg | 89.47 ± 9.01% antinociception | [3] |

| NF-κB Inhibition | TNF-α-activated NF-κB assay | HEK293 cells | - | IC50 = 1.2 ± 0.8 µg/mL | [1][3][4] |

| Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | RAW 264.7 cells | - | IC50 = 4.51 ± 0.92 µg/mL | [1][3][4] |

Proposed Anti-inflammatory Mechanism of Action

Daturaolone exerts its anti-inflammatory effects through a multi-target mechanism, primarily by inhibiting key mediators of the inflammatory cascade. In silico and in vitro studies have indicated that Daturaolone interacts with and inhibits tumor necrosis factor-alpha (TNF-α), phospholipase A2, cyclooxygenase (COX-1 and COX-2), and lipoxygenase (LOX).[3][5][6] A critical aspect of its mechanism is the significant inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][3] Furthermore, Daturaolone has been shown to inhibit the production of nitric oxide (NO), another important pro-inflammatory mediator.[1][3]

Antimicrobial Activity

Daturaolone has demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

| Activity Type | Organism | Assay | Result (Zone of Inhibition in mm) | Reference |

| Antibacterial | Klebsiella pneumoniae | Disc Diffusion | 12 - 30 | [7] |

| Antibacterial | Bacillus subtilis | Disc Diffusion | 18 - 24 | [7] |

| Antibacterial | Staphylococcus epidermidis | Disc Diffusion | 12 - 30 | [7] |

| Antibacterial | Staphylococcus aureus | Disc Diffusion | 18 - 24 | [7] |

| Antifungal | Trichophyton longifusus | - | Significant sensitivity | [7] |

| Antifungal | Candida albicans | - | Significant sensitivity | [7] |

| Antifungal | Aspergillus flavus | - | Significant sensitivity | [7] |

| Antifungal | Microsporum canis | - | Significant sensitivity | [7] |

| Antifungal | Fusarium solani | - | Significant sensitivity | [7] |

| Antifungal | Candida glabrata | - | Significant sensitivity | [7] |

Enzyme Inhibitory Activity

Daturaolone has been identified as an inhibitor of α-glucosidase and β-secretase, suggesting its potential therapeutic application in diabetes and Alzheimer's disease, respectively.

Quantitative Data Summary: Enzyme Inhibitory Activity

| Enzyme Target | Assay | Daturaolone Concentration | Result (IC50) | Reference |

| α-Glucosidase | In vitro inhibition assay | - | 830.4 ± 2.01 µM | [8] |

| β-Secretase (BACE1) | Beta Secretase FRET Assay | - | 260.70 ± 1.87 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of Daturaolone

A general procedure for the isolation of Daturaolone involves the following steps:

-

Plant Material Preparation : The plant material (e.g., aerial parts of Datura innoxia) is air-dried and ground into a coarse powder.

-

Extraction : The powdered plant material is extracted with methanol at room temperature for an extended period (e.g., 15 days) with occasional shaking. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude methanolic extract.

-

Fractionation : The crude extract is suspended in water and subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Isolation : The chloroform fraction, which is typically enriched with Daturaolone, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and concentrated.

-

Purification : The isolated compound is further purified by recrystallization from a suitable solvent to obtain pure Daturaolone.

In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

-

Cell Culture : Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment : Cells are pre-treated with various concentrations of Daturaolone for a specified period (e.g., 1 hour).

-

Stimulation : Following pre-treatment, cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined incubation time (e.g., 6 hours).

-

Lysis and Luciferase Assay : The medium is removed, and cells are lysed using a luciferase assay lysis buffer. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis : The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in Daturaolone-treated cells to that in stimulated, untreated (control) cells. The IC50 value is determined by plotting the percentage of inhibition against the concentration of Daturaolone.

In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Treatment : The cells are treated with various concentrations of Daturaolone for 1 hour.

-

Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours to induce NO production.[9]

-

Griess Assay : After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

-

Absorbance Measurement : The absorbance of the mixture is measured at 540 nm using a microplate reader.

-

Data Analysis : The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells. The IC50 value is then calculated.

Antibacterial Susceptibility Testing (Disc Diffusion Method)

-

Inoculum Preparation : A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of Mueller-Hinton agar plates.

-

Disc Application : Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of Daturaolone (e.g., 30 µ g/disc ) and placed on the agar surface.

-

Incubation : The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement : The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antibacterial activity.

Antifungal Susceptibility Testing

Antifungal activity can be assessed using methods similar to antibacterial testing, such as the disc diffusion method with appropriate modifications for fungal growth (e.g., using Sabouraud dextrose agar and incubating at 28-30°C for 48-72 hours).

α-Glucosidase Inhibition Assay

-

Reaction Mixture Preparation : A reaction mixture is prepared containing α-glucosidase enzyme solution, phosphate buffer (pH 6.8), and various concentrations of Daturaolone.

-

Pre-incubation : The mixture is pre-incubated at 37°C for 10 minutes.

-

Substrate Addition : The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Incubation : The reaction mixture is incubated at 37°C for 20 minutes.

-

Reaction Termination : The reaction is stopped by adding sodium carbonate solution.

-

Absorbance Measurement : The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

Data Analysis : The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

β-Secretase (BACE1) Inhibition Assay (FRET-Based Assay)

-

Reaction Mixture : A reaction mixture is prepared in a 96-well plate containing β-secretase enzyme, assay buffer, and various concentrations of Daturaolone.

-

Substrate Addition : A specific BACE1 substrate, which is a peptide labeled with a fluorophore and a quencher, is added to the reaction mixture.

-

Incubation : The plate is incubated at 37°C in the dark for a specified time (e.g., 60-90 minutes).

-

Fluorescence Measurement : The fluorescence intensity is measured using a fluorometer. In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Data Analysis : The percentage of BACE1 inhibition is calculated by comparing the fluorescence in the presence of Daturaolone to the control. The IC50 value is then determined.

Conclusion

Daturaolone is a promising natural compound with a diverse range of biological activities, particularly in the areas of inflammation and nociception. Its multi-target mechanism of action, especially its ability to inhibit the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of new therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further studies are warranted to elucidate the detailed molecular mechanisms underlying its various biological effects and to evaluate its safety and efficacy in more complex preclinical models.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antibacterial and Antifungal Potential of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent In Vitro α-Glucosidase and β-Secretase Inhibition of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus (Angel's Trumpet) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

Daturaolone: An In-Depth Technical Guide to its Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daturaolone, a pentacyclic triterpenoid isolated from species of the Datura genus, has garnered significant scientific interest for its potential therapeutic properties, primarily as an anti-inflammatory and anticancer agent. This technical guide provides a comprehensive overview of the current hypotheses regarding Daturaolone's mechanisms of action, supported by in silico, in vitro, and in vivo data. The information is presented to facilitate further research and drug development efforts. Key molecular targets include critical components of the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the NF-κB signaling pathway. In the context of oncology, Daturaolone has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key regulatory proteins. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Core Hypotheses on the Mechanism of Action

Daturaolone's therapeutic potential appears to be rooted in its ability to modulate multiple cellular pathways, primarily related to inflammation and cancer progression.

1.1. Anti-Inflammatory Mechanism: The principal hypothesis for Daturaolone's anti-inflammatory effect is its ability to inhibit key enzymes and transcription factors involved in the inflammatory response. In silico and in vitro studies suggest that Daturaolone can interact with and suppress the activity of phospholipase A2 (PLA2), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX)[1][2]. This inhibition consequently reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid[1]. Furthermore, Daturaolone has been shown to significantly inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α and iNOS[1][3]. The suppression of NF-κB signaling and nitric oxide (NO) production are central to its anti-inflammatory properties[3][4].

1.2. Anticancer Mechanism: The anticancer activity of Daturaolone is primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Studies on various cancer cell lines, including liver, prostate, and colon cancer, have demonstrated Daturaolone's cytotoxic effects[5]. The proposed mechanism involves the modulation of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53, and the downregulation of the anti-apoptotic protein Bcl-2[5]. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase cascades (caspase-3, -8, and -9), ultimately resulting in apoptotic cell death[5]. Additionally, ethanolic extracts of Datura innoxia, a source of Daturaolone, have been observed to induce cell cycle arrest, particularly an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis[5].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on Daturaolone.

Table 1: In Vitro Efficacy of Daturaolone

| Assay | Cell Line / Target | IC50 / Inhibition | Positive Control | Reference(s) |

| NF-κB Inhibition | TNF-α activated HEK293 | 1.2 ± 0.8 µg/mL | TPCK (10.7 ± 1.6 µg/mL) | [3] |

| Nitric Oxide Production | LPS-stimulated RAW 264.7 | 4.51 ± 0.92 µg/mL | Curcumin (2.94 ± 0.74 µg/mL) | [3][4] |

| Cytotoxicity | Huh7.5 (Hepatocellular Carcinoma) | 17.32 ± 1.43 µg/mL | Cabazitaxel (4.75 ± 1.12 µg/mL) | |

| Cytotoxicity | DU-145 (Prostate Cancer) | 18.64 ± 2.15 µg/mL | Vincristine (5.62 ± 0.72 µg/mL) | |

| Cytotoxicity | Normal Lymphocytes | >20 µg/mL | Vincristine | [3] |

| α-Glucosidase Inhibition | - | Significant Inhibition | - | [6] |

| β-Secretase Inhibition | - | Significant Inhibition | - | [6] |

Table 2: In Vivo Efficacy of Daturaolone

| Model | Animal Model | Endpoint | ED50 / Effect | Positive Control | Reference(s) |

| Carrageenan-Induced Paw Edema | Mouse | Paw Edema Inhibition | 10.1 mg/kg | Diclofenac (8.2 mg/kg) | [2][7] |

| Acetic Acid-Induced Writhing | Mouse | Writhing Inhibition | 13.8 mg/kg | Diclofenac (5.0 mg/kg) | [2][7] |

| Heat-Induced Pain | Mouse | Antinociception | 89.47 ± 9.01% at 20 mg/kg | Tramadol | [3] |

Table 3: Molecular Docking Binding Energies

| Target Protein | Binding Energy (kcal/mol) | Reference(s) |

| Cyclooxygenase-2 (COX-2) | -9.2 | |

| 5-Lipoxygenase (5-LOX) | -9.5 | |

| NF-κB (p65 subunit) | -8.3 | |

| Phospholipase A2 | -7.9 | |

| Serotonin Transporter | -8.8 | |

| Dopamine Receptor D1A | -8.6 | |

| 5-Hydroxytryptamine Receptor | -7.9 | |

| Estrogen Receptor | -7.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Daturaolone.

3.1. In Vitro Assays

-

3.1.1. TNF-α Induced NF-κB Activation Assay

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells.

-

Procedure:

-

Seed HEK293 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with varying concentrations of Daturaolone or the positive control (TPCK) for 1 hour.

-

Induce NF-κB activation by adding 10 ng/mL of human TNF-α and incubate for 24 hours.

-

Lyse the cells and measure the activity of a co-transfected secreted alkaline phosphatase (SEAP) reporter gene, the expression of which is driven by an NF-κB response element.

-

Quantify SEAP activity colorimetrically at 620 nm.

-

Calculate the percentage inhibition of NF-κB activation relative to the TNF-α treated control.

-

-

-

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Line: Murine Macrophage (RAW 264.7) cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of Daturaolone or the positive control (Curcumin) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Calculate the percentage inhibition of NO production.

-

-

-

3.1.3. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Huh7.5, DU-145, PC-3, MCF7, and normal human lymphocytes.

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Daturaolone, positive controls (Cabazitaxel, Vincristine), or vehicle control (DMSO) for 72 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

-

3.1.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Line: LoVo (Colon Cancer) cells.

-

Procedure:

-

Seed LoVo cells and treat with Daturaolone at various concentrations for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

-

-

-

3.1.5. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Line: LoVo (Colon Cancer) cells.

-

Procedure:

-

Treat cells with Daturaolone for the desired time period.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified.

-

-

-

3.1.6. In Vitro COX-1 and COX-2 Inhibition Assay

-

Enzymes: Ovine COX-1 and human recombinant COX-2.

-

Procedure:

-

In a reaction tube, combine the enzyme (COX-1 or COX-2), heme, and a buffer (e.g., Tris-HCl).

-

Add Daturaolone at various concentrations or a control vehicle.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding arachidonic acid.

-

After a set incubation period, stop the reaction.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit or by LC-MS/MS.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

-

-

3.1.7. In Vitro 5-LOX Inhibition Assay

-

Enzyme: Potato 5-lipoxygenase.

-

Procedure:

-

Prepare an assay mixture containing phosphate buffer and the 5-LOX enzyme solution.

-

Add Daturaolone at various concentrations.

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

3.2. In Vivo Assays

-

3.2.1. Carrageenan-Induced Paw Edema in Mice

-

Animal Model: Male BALB/c mice.

-

Procedure:

-

Administer Daturaolone (1-30 mg/kg) or a reference drug (Diclofenac) intraperitoneally (i.p.).

-

After 30 minutes, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume or thickness at specified time intervals (e.g., up to 4 hours) using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition compared to the control group.

-

-

-

3.2.2. Acetic Acid-Induced Writhing Test in Mice

-

Animal Model: Male BALB/c mice.

-

Procedure:

-

Administer Daturaolone (1-30 mg/kg) or a reference drug (Diclofenac) i.p.

-

After 30 minutes, inject 0.6% acetic acid solution i.p. to induce writhing.

-

Immediately after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing compared to the control group.

-

-

Visualizations of Pathways and Workflows

4.1. Signaling Pathways

Caption: Proposed anti-inflammatory mechanism of Daturaolone.

Caption: Hypothesized apoptosis and cell cycle arrest pathway induced by Daturaolone.

4.2. Experimental Workflow

Caption: General experimental workflow for elucidating Daturaolone's mechanism of action.

Conclusion and Future Directions

The collective evidence strongly suggests that Daturaolone exerts its anti-inflammatory and anticancer effects through a multi-targeted mechanism. Its ability to inhibit key inflammatory mediators like COX, LOX, and NF-κB, coupled with its capacity to induce apoptosis and cell cycle arrest in cancer cells, positions it as a promising lead compound for drug development.

Future research should focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography of Daturaolone bound to its target proteins. Further in-depth studies are required to explore its effects on a wider range of cancer types and to investigate potential synergistic effects when used in combination with existing chemotherapeutic agents. Comprehensive pharmacokinetic and long-term toxicity studies in relevant animal models are also crucial next steps to translate the promising preclinical findings into potential clinical applications. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic potential of Daturaolone.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Daturaolone Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Daturaolone, a triterpenoid natural product, has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-cancer research.[1][2] Elucidating the molecular targets of Daturaolone is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of Daturaolone, supplemented with detailed experimental protocols for target validation. It is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

Introduction to Daturaolone

Daturaolone is a pentacyclic triterpenoid that has been isolated from various plant species, including Datura innoxia and Pistacia integerrima.[2][3] It has been shown to possess a range of biological activities, including anti-inflammatory, antinociceptive, and cytotoxic effects.[2][4] Preclinical studies have highlighted its potential in mitigating inflammatory responses and inhibiting the growth of cancer cell lines.[2][5] The multifaceted bioactivity of Daturaolone suggests that it may interact with multiple molecular targets, making it a compelling candidate for comprehensive target identification studies.[6][7]

In Silico Target Prediction Strategies

A variety of computational approaches can be employed to predict the molecular targets of a small molecule like Daturaolone. These methods leverage information about the ligand's structure, the structures of known protein targets, and existing bioactivity data to generate hypotheses about potential interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[8] In the context of Daturaolone, both forward and reverse docking strategies can be informative.

-

Forward Docking: This approach is used when there is a pre-existing hypothesis about a potential target. Daturaolone can be docked into the binding site of a specific protein to assess the potential for interaction.

-

Reverse Docking: This high-throughput method involves docking Daturaolone against a large library of protein structures to identify potential off-targets and novel targets.[9][10]

Existing Docking Studies on Daturaolone:

Previous in silico studies have explored the interaction of Daturaolone with several inflammatory and cancer-related targets. These studies have primarily utilized molecular docking to predict binding energies and interaction patterns.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (if reported) | Reference |

| Cyclooxygenase-2 (COX-2) | -9.2 | Not specified | [2] |

| 5-Lipoxygenase (5-LOX) | -9.5 | Not specified | [2] |

| Nuclear Factor-kappa B (NF-κB) | -8.3 | Not specified | [2] |

| Dopamine Receptor D1 | -8.6 | Not specified | [2] |

| Phospholipase A2 | -7.9 | Not specified | [2] |

| Estrogen Receptor | -7.3 | Not specified | [2] |

| 5-Hydroxytryptamine Receptor | -7.9 | Not specified | [2] |

| Serotonin Transporter | -8.8 | Not specified | [2] |

| Cyclooxygenase-1 (COX-1) | -7.0 | Not specified | [11] |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[12] A pharmacophore model for Daturaolone can be generated based on its structure and known active analogues (ligand-based) or from the binding site of a known target (structure-based). This model can then be used to screen large compound databases for molecules with similar activity profiles, or to search for other potential targets that accommodate the pharmacophore.[13]

Chemogenomics Approaches

Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on biological systems.[8] For Daturaolone, this could involve comparing its gene expression signature (if available) to those of known drugs and bioactive compounds in databases like the Connectivity Map (CMap). Similarities in expression profiles can suggest shared molecular targets or pathways.

Experimental Validation of Predicted Targets

In silico predictions must be validated through rigorous experimental testing. A variety of biophysical and cell-based assays can be employed to confirm direct binding and functional modulation of the predicted targets by Daturaolone.

Biophysical Assays for Direct Binding

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (Daturaolone) to a ligand (the target protein) immobilized on a sensor surface in real-time.[14][15] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[16]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[17] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18][19]

Cell-Based Assays for Functional Activity

NF-κB Reporter Assays: Given that NF-κB is a predicted target and a key regulator of inflammation, a reporter gene assay can be used to measure the effect of Daturaolone on NF-κB transcriptional activity.[1][20]

Nitric Oxide (NO) Production Assay: Daturaolone has been shown to inhibit nitric oxide production.[2][5] An assay to quantify NO levels in stimulated macrophages can validate its functional effect on inflammatory pathways.[6]

Methodologies and Protocols

This section provides detailed protocols for key in silico and experimental techniques discussed in this guide.

In Silico Protocols

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).

-

Define the grid box to encompass the binding site of interest.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Daturaolone (e.g., from PubChem or generated from a 2D structure).

-

Minimize the energy of the ligand using a suitable force field.

-

Assign Gasteiger charges and define the rotatable bonds using ADT.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

-

-

Feature Mapping:

-

Identify the chemical features of Daturaolone (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).

-

-

Model Generation (Ligand-Based):

-

If active analogues are known, align them to identify common features.

-

Generate a pharmacophore hypothesis based on the spatial arrangement of these common features.

-

-

Model Validation:

-

Validate the pharmacophore model using a test set of known active and inactive molecules. A good model should be able to distinguish between the two.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen a database of compounds to identify potential new hits.

-

Experimental Protocols

-

Chip Preparation:

-

Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Daturaolone in a suitable running buffer.

-

Inject the Daturaolone solutions over the immobilized protein surface and a reference surface.

-

Monitor the change in the SPR signal (response units) over time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

-

Sample Preparation:

-

Prepare solutions of the purified target protein and Daturaolone in the same buffer to minimize heat of dilution effects.

-

Load the protein into the sample cell and Daturaolone into the injection syringe.

-

-

Titration:

-

Perform a series of injections of Daturaolone into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

-

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) and transfect with a luciferase reporter plasmid containing NF-κB response elements.

-

-

Treatment:

-

Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of Daturaolone.

-

-

Luciferase Assay:

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition by Daturaolone compared to the stimulated control.

-

Visualizations

In Silico Target Prediction Workflow

Caption: A logical workflow for the in silico prediction of Daturaolone targets.

Experimental Validation Workflow

Caption: A workflow for the experimental validation of predicted Daturaolone targets.

Daturaolone's Putative Anti-Inflammatory Signaling Pathway

Caption: Putative anti-inflammatory mechanism of Daturaolone targeting key signaling molecules.

Conclusion

The in silico prediction of molecular targets offers a powerful and efficient approach to unraveling the complex pharmacology of natural products like Daturaolone. By combining computational methods such as molecular docking, pharmacophore modeling, and chemogenomics with rigorous experimental validation, researchers can accelerate the identification of novel drug targets and the development of new therapeutic strategies. This guide provides a framework for initiating and advancing such investigations, with the ultimate goal of translating the therapeutic potential of Daturaolone into clinical applications.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological Evaluation and Docking Analysis of Daturaolone as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Potential of Daturaolone from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 10. Reverse docking: Significance and symbolism [wisdomlib.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 13. fiveable.me [fiveable.me]

- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 18. reactionbiology.com [reactionbiology.com]